4-Acetyl-3-bromobenzonitrile
Overview
Description
4-Acetyl-3-bromobenzonitrile is a chemical compound with the molecular formula C9H6BrNO . It is used in diverse scientific research, including the synthesis of pharmaceutical intermediates and exploration of novel organic transformations.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an acetyl group at the 4th position and a bromine atom at the 3rd position . The molecular weight is 224.05 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.054, a density of 1.6±0.0 g/cm3, and a boiling point of 331.9±0.0 °C at 760 mmHg . It has a topological polar surface area of 40.9 Ų .Scientific Research Applications
Spectroscopic Investigations
4-Acetyl-3-bromobenzonitrile and related compounds have been studied for their electronic structure and vibrational properties using spectroscopic techniques. For instance, 4-Bromo-3-methylbenzonitrile (a structurally similar compound) was investigated using Density Functional Theory (DFT) and experimental methods like FTIR and FT-Raman spectroscopy to understand its molecular geometry, vibrational frequencies, and electronic properties (Shajikumar & Raman, 2018).
Herbicide Resistance in Plants
In the context of agriculture, research has shown that introducing specific genes into plants can confer resistance to herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). For example, a gene from the soil bacterium Klebsiella ozaenae, encoding a nitrilase that converts bromoxynil into a less harmful compound, was introduced into tobacco plants, providing them with significant resistance to this herbicide (Stalker, McBride, & Malyj, 1988).
Crystal Flexibility
Research on 4-Bromobenzonitrile (related to this compound) has revealed unique physical properties in its crystalline form. These crystals displayed unusual plastic bending and twisting under mechanical force, suggesting potential applications in materials science (Alimi, Lama, Smith, & Barbour, 2018).
Environmental and Health Impacts
Bromoxynil's impact on the environment and human health has been a subject of study. For example, research on the presence of bromoxynil in plasma of rural residents during herbicide application highlighted potential environmental and health concerns related to its use (Semchuk, McDuffie, Senthilselvan, Cessna, & Irvine, 2004).
Synthesis of Organic Compounds
This compound and related compounds play a role in the synthesis of various organic molecules. For instance, a study detailed the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile, which could have applications in pharmaceutical and chemical industries (Liu Zao, 2005).
Catalysis and Chemical Reactions
4-Bromobenzonitrile, a compound similar to this compound, has been used in studies related to catalysis. For example, it was involved in research on palladium-catalyzed intermolecular amidation of aryl halides, indicating its relevance in facilitating complex chemical reactions (Yin & Buchwald, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-acetyl-3-bromobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIGKPZOSZSXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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